molecular formula C10H10N2 B1395967 isoquinolin-7-ylmethanamine CAS No. 1053655-96-1

isoquinolin-7-ylmethanamine

Cat. No.: B1395967
CAS No.: 1053655-96-1
M. Wt: 158.2 g/mol
InChI Key: WQYABXDVWYTICQ-UHFFFAOYSA-N
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Description

isoquinolin-7-ylmethanamine is a chemical compound with the molecular formula C10H10N2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science .

Mechanism of Action

Target of Action

(Isoquinolin-7-YL)methanamine, also known as 7-Isoquinolinylmethylamine or IQM, is a derivative of isoquinoline. Isoquinoline alkaloids, including IQM, are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

. More research is needed to elucidate the specific interactions of IQM with its targets.

Result of Action

. More research is needed to describe the specific molecular and cellular effects of IQM.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolin-7-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form isoquinoline derivatives . Another method involves the use of metal catalysts or catalyst-free processes in water, which provide a more environmentally friendly approach .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the use of coal tar as a raw material. Isoquinoline can be isolated from coal tar by fractional crystallization of the acid sulfate. This method exploits the basicity of isoquinoline compared to quinoline . The isolated isoquinoline can then be further modified to produce this compound through various chemical reactions.

Chemical Reactions Analysis

Types of Reactions

isoquinolin-7-ylmethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

isoquinolin-7-ylmethanamine is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

isoquinolin-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYABXDVWYTICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717059
Record name 1-(Isoquinolin-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053655-96-1
Record name 7-Isoquinolinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053655-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Isoquinolin-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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